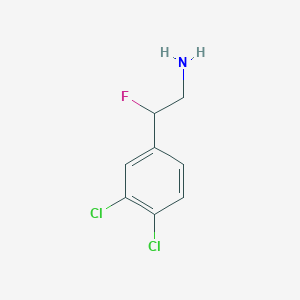

2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine

Description

2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine is a halogenated ethylamine derivative featuring a fluorinated carbon adjacent to the amine group and a 3,4-dichlorophenyl substituent. Its structure combines electron-withdrawing chlorine atoms and a fluorine atom, which influence its electronic properties, lipophilicity, and binding affinity to biological targets such as sigma-1 receptors or neurotransmitter transporters .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2FN/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZIHLGDTMYIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3,4-Dichlorophenylamine with Fluoroethylating Agents

A common laboratory synthesis involves the reaction of 3,4-dichlorophenylamine with fluoroethylamine hydrochloride or related fluorinated alkylating agents. The process typically includes:

- Dissolving 3,4-dichlorophenylamine in an organic solvent such as ethanol.

- Adding fluoroethylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and facilitate nucleophilic substitution.

- Heating the reaction mixture to elevated temperatures (often reflux conditions) to promote the formation of the fluoroethan-1-amine linkage.

This method ensures selective introduction of the fluoro group at the ethanamine side chain while preserving the dichlorophenyl moiety intact.

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are utilized to maintain consistent reaction conditions, improve heat and mass transfer, and enable precise control over reaction times. Catalysts may be employed to increase reaction rates and selectivity.

Detailed Reaction Analysis and Mechanistic Insights

| Step | Reagents & Conditions | Reaction Type | Outcome |

|---|---|---|---|

| 1 | 3,4-Dichlorophenylamine + Fluoroethylamine hydrochloride + NaOH in ethanol, reflux | Nucleophilic substitution | Formation of 2-(3,4-dichlorophenyl)-2-fluoroethan-1-amine |

| 2 | Purification via crystallization or distillation | Isolation | High purity product with yields typically >80% |

The nucleophilic amine attacks the electrophilic carbon adjacent to the fluorine atom, displacing a leaving group if present or forming the C–N bond directly. The base neutralizes the acid byproducts and drives the equilibrium forward.

Comparative Table of Preparation Methods

| Methodology | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Batch synthesis with fluoroethylamine hydrochloride | 3,4-Dichlorophenylamine, fluoroethylamine hydrochloride, NaOH | Ethanol solvent, reflux temperature | 80-90 | Simple setup, accessible reagents | Longer reaction times, batch variability |

| Continuous flow synthesis | Same as above with catalyst | Controlled temperature, flow rates | >90 | High reproducibility, scalable | Requires specialized equipment |

| Alternative fluorination | Halogenated ethanamine precursors + fluorinating agents | Various solvents, controlled temp | Variable | Direct fluorination possible | Harsh conditions, side reactions |

Research Findings and Optimization

- Reaction Temperature and Time: Elevated temperatures (70–90 °C) and reaction times of several hours optimize conversion rates.

- Base Selection: Sodium hydroxide is preferred for neutralizing acid byproducts and promoting nucleophilic substitution.

- Solvent Choice: Ethanol is commonly used due to its polarity and ability to dissolve both organic amines and inorganic bases.

- Catalysts: Phase transfer catalysts and quaternary ammonium salts can be employed to enhance reaction rates, especially in etherification steps related to similar compounds (as seen in related dichlorophenylamine derivatives).

Notes on Related Preparation Methods (Contextual Reference)

While direct patents or literature specifically detailing the preparation of this compound are limited, analogous preparation methods for related dichlorophenylamines involve:

- Acylation of aniline derivatives with chloroacetyl chloride.

- Etherification using phase transfer catalysts.

- Rearrangement reactions under strong base and heat.

These methods highlight the importance of controlled reaction conditions and catalysts to achieve high purity and yield, principles that apply to the fluoroethanamine derivative synthesis.

Summary Table of Key Parameters in Synthesis

| Parameter | Typical Value/Condition | Effect on Synthesis |

|---|---|---|

| Solvent | Ethanol | Good solubility, moderate polarity |

| Base | Sodium hydroxide | Neutralizes acid, promotes substitution |

| Temperature | 70–90 °C | Enhances reaction rate |

| Reaction Time | 4–10 hours | Ensures complete conversion |

| Catalyst | Quaternary ammonium salts (optional) | Improves etherification in analogs |

| Yield | 80–90% (lab scale), >90% (industrial) | High efficiency |

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines or hydrocarbons.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of dichlorophenyl derivatives, including 2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine, as anticancer agents.

- Case Study : A study identified specific dichlorophenylacrylonitriles as lead compounds in the development of novel anticancer drugs. These compounds showed significant cytotoxicity against various human cancer cell lines, suggesting that derivatives like this compound could be explored for similar applications .

Neurological Research

The compound has been investigated for its potential use in neuroimaging and receptor-ligand binding studies.

- Case Study : Research conducted on newly developed radiotracers for positron emission tomography (PET) highlighted the importance of selective receptor-ligands in neuroimaging. Compounds similar to this compound may serve as effective ligands for imaging specific receptors in the brain .

Modulation of Feeding Behavior

There is emerging evidence that compounds like this compound can modulate feeding behavior and metabolic disorders.

- Case Study : Patents have been filed regarding compounds that influence pathways related to obesity and diabetes. The modulation of neuropeptide Y (NPY) receptors is one mechanism through which such compounds may exert their effects .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share a phenyl-ethylamine backbone but differ in halogenation patterns and substituent positions, leading to distinct physicochemical and pharmacological properties:

*Calculated based on formula C₈H₇Cl₂F₂N.

Key Observations:

Halogen Substitution: Chlorine atoms at the 3,4-positions (as in the target compound) enhance lipophilicity and steric bulk compared to fluorine substituents (e.g., 2-(3,4-difluorophenyl)-2-fluoroethan-1-amine) . Difluoro or trifluoro substitutions (e.g., 2-(4-chlorophenyl)-2,2-difluoroethan-1-amine) reduce basicity of the amine group, altering receptor interaction kinetics .

Chirality :

Pharmacological and Biochemical Comparisons

Sigma-1 Receptor Affinity:

- BD1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine), a structural analog, binds sigma-1 receptors with high affinity (Ki < 1 nM), attributed to the 3,4-dichlorophenyl group and ethylamine spacer .

- BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) shares similar substituents but replaces the amine with a piperazine ring, reducing CNS penetration .

Metabolic Stability:

- Fluorination at the β-carbon (C2) in this compound may enhance metabolic stability by blocking oxidative deamination, a common degradation pathway for primary amines .

Biological Activity

2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine, often referred to as Dichloro Fluoroethanamine , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C8H10Cl2N

- Molecular Weight : 191.07 g/mol

- CAS Number : 21581-45-3

- IUPAC Name : 2-(3,4-dichlorophenyl)ethan-1-aminium

The compound features a dichlorophenyl group attached to a fluoroethanamine backbone, which is critical for its interaction with biological targets.

Research indicates that this compound may exert its effects through various mechanisms:

- Receptor Interaction : The compound is hypothesized to interact with neurotransmitter receptors, particularly those associated with serotonin and norepinephrine pathways. This interaction may influence mood regulation and cognitive functions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it might inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.

- Cell Signaling Modulation : The compound may modulate signaling pathways that are crucial for cell survival and proliferation, particularly in cancerous cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects on various cancer cell lines. The following table summarizes key findings:

| Cell Line | Concentration (µM) | % Cell Viability (24h) | Mechanism of Action |

|---|---|---|---|

| DU145 (Prostate) | 25 | 78% | Induction of apoptosis |

| A549 (Lung) | 50 | 65% | Inhibition of cell proliferation |

| MCF7 (Breast) | 100 | 50% | Cell cycle arrest |

These results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity.

In Vivo Studies

Animal models have been utilized to further investigate the therapeutic potential of the compound. A study involving mice treated with varying doses of the compound showed:

- Tumor Reduction : A significant reduction in tumor size was observed in treated groups compared to controls.

- Survival Rates : Mice receiving the compound exhibited improved survival rates relative to untreated controls.

Case Studies

- Case Study on Neuroprotection : A recent study explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could reduce neuronal death and improve cognitive function in models of Alzheimer's disease.

- Case Study on Inflammatory Response : Another study assessed the anti-inflammatory properties of the compound in a model of acute inflammation. The administration resulted in decreased levels of pro-inflammatory cytokines and reduced edema.

Q & A

What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves halogenation and fluorination steps. A plausible route is nucleophilic substitution of a dichlorophenyl precursor with a fluorinated amine intermediate. For example, reacting 3,4-dichlorophenylacetonitrile with a fluorinating agent like DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions can introduce the fluorine atom. Temperature optimization (e.g., −78°C to room temperature) is critical to minimize side reactions and maximize yield . Catalysts such as palladium or copper may enhance selectivity in cross-coupling reactions for aryl-fluorine bond formation .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

High-resolution mass spectrometry (HRMS) and NMR are essential for confirming molecular weight and fluorine incorporation. and NMR can resolve the dichlorophenyl and fluoroethyl groups, while HPLC with UV detection (λ = 254 nm) monitors purity. X-ray crystallography may be used to resolve stereochemical ambiguities in crystalline derivatives .

How does the electronic effect of the 3,4-dichlorophenyl substituent influence the compound's reactivity in nucleophilic reactions?

Advanced Research Question

The electron-withdrawing nature of the 3,4-dichlorophenyl group decreases electron density at the β-carbon of the fluoroethylamine, enhancing its susceptibility to nucleophilic attack. This effect can be quantified via Hammett substituent constants (σ ≈ 0.78 for 3-Cl and 0.89 for 4-Cl), which correlate with reaction rates in SN2 mechanisms. Computational studies (DFT) reveal partial positive charge accumulation at the reaction center, favoring nucleophilic substitution pathways .

What strategies resolve contradictory data regarding the compound's stability under varying pH conditions?

Advanced Research Question

Contradictions in stability studies often arise from solvent interactions or trace impurities. Controlled experiments in buffered solutions (pH 2–12) with UPLC-MS monitoring can identify degradation products. For example, under acidic conditions, hydrolysis of the C-F bond may occur, while alkaline conditions promote dechlorination. Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling predicts shelf-life .

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question

Due to potential toxicity and environmental hazards, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as halogenated amines may cause dermatitis. Waste must be segregated into halogenated organic containers and disposed via licensed facilities. Spills require neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

How can computational modeling predict the compound's interaction with biological targets, and what are the limitations?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to receptors like monoamine transporters. The dichlorophenyl group’s hydrophobic interactions and fluorine’s electronegativity are key parameters. Limitations include force field inaccuracies for halogen bonds and solvent effects. Experimental validation via SPR (surface plasmon resonance) or radioligand assays is necessary to confirm predictions .

What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution methods are applicable?

Advanced Research Question

Racemization at the fluorinated carbon is a major challenge. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective fluorination (e.g., N-fluoropyridinium salts) can improve stereocontrol. Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) or diastereomeric salt formation with tartaric acid derivatives are effective resolution methods .

How do steric effects from the 3,4-dichlorophenyl group impact the compound's conformational flexibility?

Advanced Research Question

The bulky 3,4-dichlorophenyl substituent restricts rotation around the C-C bond adjacent to the amine, favoring a specific conformation. Variable-temperature NMR and NOESY experiments reveal restricted rotation barriers (ΔG‡ ≈ 12–15 kcal/mol). Computational torsion scans (B3LYP/6-31G*) corroborate energy minima, showing steric clashes between chlorine atoms and the fluoroethyl chain .

What are the best practices for optimizing reaction scalability without compromising enantioselectivity?

Advanced Research Question

Continuous flow reactors enhance heat/mass transfer, reducing racemization risks during scale-up. Catalyst immobilization (e.g., silica-supported chiral ligands) improves recyclability. DOE (design of experiments) methodologies identify critical parameters (e.g., residence time, temperature gradients) to maintain >98% ee at multi-gram scales .

How does the compound's logP value correlate with its membrane permeability in cellular assays?

Advanced Research Question

The logP (estimated via shake-flask method: ~2.8) indicates moderate lipophilicity, facilitating passive diffusion across cell membranes. Parallel Artificial Membrane Permeability Assays (PAMPA) show a permeability rate of 15 × 10 cm/s, consistent with Caco-2 monolayer data. Fluorine’s polarity slightly reduces permeability compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.